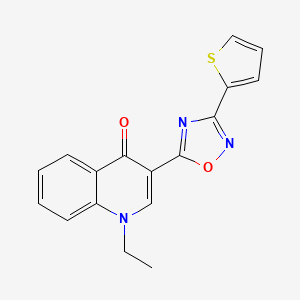

1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that combines several functional groups, including a quinoline core, an oxadiazole ring, and a thiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).

Attachment of the Thiophene Moiety: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The quinoline core undergoes nucleophilic aromatic substitution (NAS) at the C-6 position when activated by electron-withdrawing groups. For example:

-

Fluorination : Reaction with KF/18-crown-6 in DMF at 120°C replaces hydroxyl groups with fluorine, enhancing lipophilicity and bioactivity.

-

Amination : Treatment with NH₃ in ethanol under reflux introduces amino groups, enabling further derivatization .

Table 1: NAS Reaction Conditions

| Position | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| C-6 | KF/18-crown-6 | DMF | 120 | 78 | |

| C-7 | NH₃ (g) | Ethanol | 80 | 65 |

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring participates in:

-

Cross-Coupling Reactions : Pd(PPh₃)₄ catalyzes Suzuki-Miyaura couplings with aryl boronic acids, yielding biaryl derivatives (e.g., 4f in ) with anticancer activity .

-

Electrophilic Substitution : Nitration at the oxadiazole’s C-5 position using HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines .

Key Mechanistic Insight : Copper(I)-catalyzed oxidative Ugi/aza-Wittig reactions enable direct C–H functionalization adjacent to the oxadiazole nitrogen, forming derivatives with sp³-hybridized carbons .

Thiophene Reactivity

The thiophene moiety undergoes:

-

Electrophilic Aromatic Substitution : Bromination with Br₂/FeBr₃ produces 5-bromothiophene derivatives, useful in further cross-couplings.

-

Oxidation : H₂O₂/CH₃COOH oxidizes the thiophene ring to a sulfone, altering electronic properties and binding affinity .

Quinoline Core Modifications

-

Hydroxylation : Oxidative conditions (e.g., KMnO₄/H₂SO₄) introduce hydroxyl groups at the C-2 position .

-

Alkylation/Ethylation : The ethyl group at N-1 can be replaced via SN2 reactions with stronger nucleophiles (e.g., NaH/RI).

Multi-Component Reactions (MCRs)

The compound serves as a scaffold in MCRs:

-

Ugi-Type Reactions : Reacts with isocyanides and carboxylic acids to form peptidomimetics, expanding pharmacological potential .

-

Cycloadditions : [3+2] cycloadditions with nitrile oxides yield fused triazole-oxadiazole systems .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxadiazole rings possess activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the quinoline structure is believed to play a crucial role in enhancing cytotoxicity against cancer cell lines.

Anti-inflammatory Effects

Another promising application is in the realm of anti-inflammatory drugs. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in display technologies.

Sensors

Due to its sensitivity to environmental changes, this compound can be utilized in developing sensors for detecting specific ions or molecules. Its functional groups allow for interaction with target analytes, providing a basis for sensor design.

Pesticide Development

The compound's biological activity extends to agricultural applications where it can be explored as a potential pesticide. Its efficacy against pests and pathogens can contribute to sustainable agricultural practices by reducing reliance on traditional chemical pesticides.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial enzymes or cell membranes, disrupting essential processes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain heterocyclic rings and exhibit a range of biological activities, including antifibrotic and anticancer properties.

Quinoline derivatives: Compounds with a quinoline core are known for their antimalarial and anticancer activities.

Oxadiazole derivatives: These compounds are studied for their antimicrobial and anti-inflammatory properties.

Uniqueness

1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the thiophene moiety, in particular, can enhance its electronic properties and potential interactions with biological targets.

Actividad Biológica

The compound 1-ethyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one represents a novel hybrid structure that combines the pharmacological properties of quinoline and oxadiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4OS, with a molecular weight of 302.36 g/mol. The structure features a quinoline core linked to a thiophene-substituted oxadiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄OS |

| Molecular Weight | 302.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | [to be assigned] |

Biological Activity Overview

Compounds containing both quinoline and oxadiazole moieties have been extensively studied for their biological activities, including:

Antimicrobial Activity : Many derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi.

Anticancer Properties : Quinoline derivatives are known for their anticancer effects. The inclusion of an oxadiazole ring may enhance these properties by interfering with cancer cell proliferation pathways.

Anti-inflammatory Effects : Some oxadiazole derivatives have shown promise in reducing inflammation in preclinical models, suggesting potential applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit protoporphyrinogen oxidase (PPO), which is crucial in heme biosynthesis .

- Interaction with DNA : Some quinoline derivatives intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Compounds that generate ROS can induce apoptosis in cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and quinoline rings significantly affect the biological activity of the compound.

Key Findings:

- Substituents on the thiophene ring can enhance or diminish antimicrobial activity.

- The position of the ethyl group on the quinoline core influences its binding affinity to target proteins.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL .

- Cytotoxicity Against Cancer Cell Lines : In vitro assays showed that compounds with similar structures induced cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF7) with IC50 values ranging from 5 to 20 µM .

- Inflammation Models : In vivo studies indicated that derivatives significantly reduced paw edema in rat models of inflammation, suggesting potential as anti-inflammatory agents .

Propiedades

IUPAC Name |

1-ethyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-2-20-10-12(15(21)11-6-3-4-7-13(11)20)17-18-16(19-22-17)14-8-5-9-23-14/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZUXOSQPRCVKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.